molecular formula C16H17N3O2 B2937355 N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide CAS No. 2034401-05-1

N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide

Cat. No.: B2937355
CAS No.: 2034401-05-1
M. Wt: 283.331
InChI Key: LHYMCIZBMDOZAA-UHFFFAOYSA-N
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Description

N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide is a compound that features a bipyridine moiety linked to an oxolane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide typically involves the coupling of a bipyridine derivative with an oxolane carboxylic acid derivative. One common method is the Suzuki coupling reaction, which is widely used for constructing C(sp2)–C(sp2) bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or DMF.

Another method involves the amidation of carboxylic acids. The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, yield, and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form bipyridine derivatives with different oxidation states.

    Substitution: The bipyridine moiety can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction could yield various bipyridine derivatives.

Scientific Research Applications

N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide involves its interaction with specific molecular targets. For example, in coordination chemistry, the bipyridine moiety can coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, such as oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide is unique due to the combination of the bipyridine and oxolane carboxamide moieties. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile for various applications.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-3,5-7,9,14H,4,8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYMCIZBMDOZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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